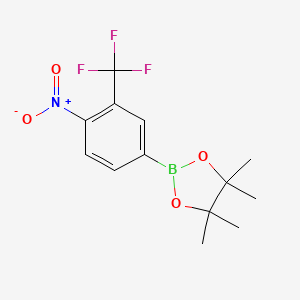

![molecular formula C9H13F2NO B2399679 8,8-Difluoro-2-azaspiro[4.5]decan-3-one CAS No. 1935910-43-2](/img/structure/B2399679.png)

8,8-Difluoro-2-azaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8,8-Difluoro-2-azaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1935910-43-2 . It has a molecular weight of 189.21 and its IUPAC name is 8,8-difluoro-2-azaspiro[4.5]decan-3-one .

Synthesis Analysis

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis

The molecular structure of “8,8-Difluoro-2-azaspiro[4.5]decan-3-one” is represented by the linear formula: C9H13F2NO . The InChI Code for this compound is 1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of “8,8-Difluoro-2-azaspiro[4.5]decan-3-one” include a molecular weight of 189.21 . The compound’s InChI key is KZFWNSLRJWOZJY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antiviral Applications

Compounds derived from 8,8-Difluoro-2-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have demonstrated significant inhibition against human coronavirus replication, highlighting the scaffold's potential in antiviral drug development. Notably, one study identified a compound with an EC50 value of 5.5 µM against human coronavirus 229E, comparable to known inhibitors, but these compounds showed no activity against the influenza virus, suggesting specificity in their antiviral action (Apaydın et al., 2019).

Synthetic Methodologies

Several innovative synthetic methods have been developed to create derivatives of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one. Techniques such as electrophilic ipso-halocyclization with polyfluoroalkyl alcohols and copper-catalyzed intramolecular trifluoromethylation coupled with dearomatization have been employed to produce compounds with potential biological activities. These methods enable the construction of complex spirocyclic structures, showcasing the versatility of this chemical scaffold in synthetic organic chemistry (Wang et al., 2009).

Drug Development and Biological Activity

Research has also focused on exploring the biological activities of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one derivatives. For example, azaspirane (a derivative) exhibited significant inhibition of multiple myeloma cell growth in vitro and in vivo, suggesting its potential in cancer therapy. This compound was shown to induce caspase-mediated apoptosis in drug-sensitive and drug-resistant cell lines, highlighting its potential therapeutic value (Hamasaki et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

8,8-difluoro-2-azaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFWNSLRJWOZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC12CC(=O)NC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluoro-2-azaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)

![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2399603.png)

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)